molecular formula C22H27ClN2O2 B5891298 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5891298
M. Wt: 386.9 g/mol
InChI Key: DGTNHRJHMINTJL-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzylamine in the presence of a base, followed by cyclization with piperidine-4-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorophenyl and 4-ethoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-2-27-20-9-7-17(8-10-20)15-24-22(26)18-11-13-25(14-12-18)16-19-5-3-4-6-21(19)23/h3-10,18H,2,11-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNHRJHMINTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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